molecular formula C19H21N3O B2520103 1-benzyl-1-ethyl-3-(1-methyl-1H-indol-3-yl)urea CAS No. 941987-74-2

1-benzyl-1-ethyl-3-(1-methyl-1H-indol-3-yl)urea

Cat. No. B2520103
CAS RN: 941987-74-2
M. Wt: 307.397
InChI Key: GWQCKESOJCBUQK-UHFFFAOYSA-N
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Description

1-benzyl-1-ethyl-3-(1-methyl-1H-indol-3-yl)urea, also known as BU-1, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the cannabinoid receptor type 2 (CB2), which is a G protein-coupled receptor that is mainly expressed on immune cells. BU-1 has shown great potential in various fields of research, including immunology, neuroscience, and oncology.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Characterization :The compound 1-benzyl-1-ethyl-3-(1-methyl-1H-indol-3-yl)urea and its derivatives have been synthesized through various chemical reactions. For instance, George et al. (2010) synthesized derivatives by condensing urea, benzaldehyde, and ethyl acetoacetate, followed by a series of reactions leading to products with antioxidant activity. Similarly, Pejchal et al. (2011) synthesized a series of phenyl ureas with inhibition activity against acetylcholinesterase and butyrylcholinesterase by condensing substituted phenyl isocyanates under mild conditions. Hu et al. (2018) synthesized a compound with a structure characterized by NMR, ESI-MS, and X-ray diffraction, and evaluated its antitumor activity (George et al., 2010; Pejchal et al., 2011; Hu et al., 2018).

Association and Complex Formation :Research by Ośmiałowski et al. (2013) and Lloyd & Steed (2011) explored the association of urea derivatives with other compounds, studying their complexation and the effects of substituents on their interactions. These studies provide insights into the potential utility of these compounds in forming complexes with specific properties (Ośmiałowski et al., 2013; Lloyd & Steed, 2011).

Biological and Pharmacological Activities

Antitumor and Enzyme Inhibition Activity :Hu et al. (2018) discussed the antitumor activity of 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea, including a docking study to rationalize its potency against the CDK4 protein target. Pejchal et al. (2011) also revealed the enzyme inhibition activity of their synthesized phenyl ureas, displaying excellent inhibition against acetylcholinesterase and butyrylcholinesterase (Hu et al., 2018; Pejchal et al., 2011).

Central Nervous System Activity :Szacon et al. (2015) synthesized and evaluated a series of urea derivatives for their central nervous system activity, providing insights into the potential therapeutic applications of these compounds (Szacon et al., 2015).

Antimicrobial and Anticancer Activities :El-Sawy et al. (2013) synthesized a series of indolyl heterocycles, including 1-(N-methylsulphonyl and N-benzenesulphonyl-1H-indol-3-yl) derivatives, and evaluated their antimicrobial and anticancer activities. This study highlights the potential of these compounds in developing new antimicrobial and anticancer agents (El-Sawy et al., 2013).

Biochemical Analysis

Biochemical Properties

1-benzyl-1-ethyl-3-(1-methyl-1H-indol-3-yl)urea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions are often mediated through binding to specific receptors or enzymes, leading to inhibition or activation of their activity. The nature of these interactions can vary depending on the specific biological context and the concentration of the compound.

Cellular Effects

This compound has been observed to exert various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce apoptosis in cancer cells, inhibit cell proliferation, and modulate immune responses . These effects are often mediated through interactions with key signaling molecules and transcription factors, leading to changes in the expression of genes involved in cell survival, proliferation, and differentiation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as tubulin polymerization inhibitors . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. For example, indole derivatives have been shown to exhibit time-dependent effects on cell proliferation and apoptosis . The stability of this compound can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies in in vitro and in vivo settings are essential to understand the temporal effects of this compound on cellular function.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibition of cancer cell proliferation or modulation of immune responses. At high doses, it may cause toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects and dose-response relationships are important considerations in the evaluation of the safety and efficacy of this compound in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors involved in its metabolism, leading to the formation of metabolites that may have different biological activities. For example, indole derivatives are known to undergo metabolic transformations, such as hydroxylation and conjugation, which can influence their pharmacokinetics and pharmacodynamics . The effects of this compound on metabolic flux and metabolite levels are important considerations in understanding its overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells. For example, indole derivatives have been shown to interact with membrane transporters, such as organic anion transporters, which can influence their cellular uptake and distribution . The localization and accumulation of this compound within specific tissues and organs can also impact its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, indole derivatives have been shown to localize to the nucleus, mitochondria, or endoplasmic reticulum, where they can exert their effects on gene expression, energy metabolism, or protein synthesis . The subcellular localization of this compound is an important consideration in understanding its mechanism of action and biological activity.

properties

IUPAC Name

1-benzyl-1-ethyl-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-3-22(13-15-9-5-4-6-10-15)19(23)20-17-14-21(2)18-12-8-7-11-16(17)18/h4-12,14H,3,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQCKESOJCBUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)NC2=CN(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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